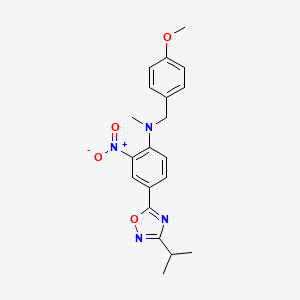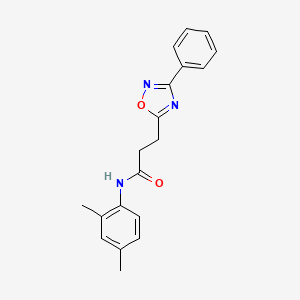
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline, also known as IM-54, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research contexts.
Mechanism of Action
The exact mechanism of action of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its potential anti-tumor activity, this compound has also been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant activity, which may make it useful in the treatment of a range of different diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of using 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline in lab experiments is its wide range of potential applications. This compound has been found to have activity in a variety of different research contexts, making it a versatile tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that effectively target its activity.
Future Directions
There are a number of potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline. One area of interest is in the development of new cancer treatments that use this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific enzymes and pathways that it targets. This information could be useful in the development of new drugs and therapies for a range of different diseases. Finally, there is also potential for research on the synthesis of new derivatives of this compound that may have improved activity and specificity.
Synthesis Methods
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the oxadiazole ring, and the resulting product is then further reacted with methyl iodide to form the final compound.
Scientific Research Applications
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline has been studied for its potential applications in a range of different scientific research contexts. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-tumor activity in a variety of different cancer cell lines, making it a potential candidate for use in cancer treatments.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(2)19-21-20(28-22-19)15-7-10-17(18(11-15)24(25)26)23(3)12-14-5-8-16(27-4)9-6-14/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNNCYUCQVFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)

